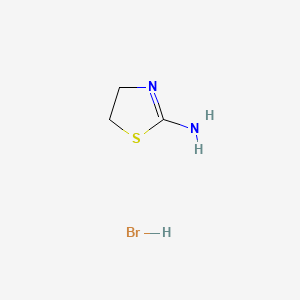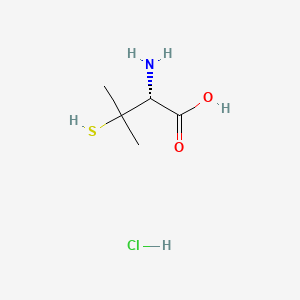
Fosfonato de dietilo (piridin-2-ilmetil)
Descripción general
Descripción
Diethyl (pyridin-2-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₀H₁₆NO₃P It is a phosphonate ester that features a pyridine ring attached to a phosphonate group via a methylene bridge
Aplicaciones Científicas De Investigación
Diethyl (pyridin-2-ylmethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting enzymes that interact with phosphonate groups.
Industry: It can be used in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphonate groups.
Mecanismo De Acción
Target of Action
Diethyl (pyridin-2-ylmethyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are commonly used as analogues of amino acids and have proven very useful in the development of potential drugs and agrochemicals . .
Mode of Action
The mode of action of Diethyl (pyridin-2-ylmethyl)phosphonate involves chemoselective activation with triflic anhydride, followed by the addition of a chloride source to selectively and transiently yield a monochlorophosphonyl species . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
Result of Action
Phosphonates in general are known to exhibit a variety of biological activities due to the presence of both a phosphonate group and a pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (pyridin-2-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with (chloromethyl)pyridine in the presence of a base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the phosphite attacks the chloromethyl group, resulting in the formation of the phosphonate ester .
Industrial Production Methods
While specific industrial production methods for diethyl (pyridin-2-ylmethyl)phosphonate are not extensively documented, the general principles of phosphonate ester synthesis can be applied. These typically involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (pyridin-2-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of diethyl (pyridin-2-ylmethyl)phosphonate can yield diethyl (pyridin-2-ylmethyl)phosphonic acid, while substitution reactions can produce a variety of phosphonate derivatives.
Comparación Con Compuestos Similares
Diethyl (pyridin-2-ylmethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (pyridin-4-ylmethyl)phosphonate: Similar structure but with the pyridine ring attached at the 4-position.
Diethyl (pyridin-3-ylmethyl)phosphonate: Pyridine ring attached at the 3-position.
Diethyl (pyridin-2-ylmethyl)phosphonic acid: The oxidized form of diethyl (pyridin-2-ylmethyl)phosphonate.
The uniqueness of diethyl (pyridin-2-ylmethyl)phosphonate lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules
Propiedades
IUPAC Name |
2-(diethoxyphosphorylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHMNONXSBZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193050 | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39996-87-7 | |
| Record name | Diethyl P-(2-pyridinylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39996-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039996877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (pyridin-2-ylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of diethyl (pyridin-2-ylmethyl)phosphonate in its interaction with copper(II) ions?
A1: Diethyl (pyridin-2-ylmethyl)phosphonate (2-pmpe) acts as a didentate N,O-bonded chelating ligand when interacting with copper(II) ions. This means that it binds to the copper(II) ion through two donor atoms: the nitrogen atom in the pyridine ring and the oxygen atom from the phosphonate group. This interaction leads to the formation of a stable chelate ring structure [].
Q2: How does the structure of the resulting copper(II) complex with diethyl (pyridin-2-ylmethyl)phosphonate relate to its magnetic properties?
A2: The crystal structure analysis revealed that the copper(II) complex, [Cu(2-pmpe)2(ClO4)2], exists as two crystallographically unrelated molecules in the unit cell. Each copper(II) ion adopts an elongated octahedral geometry, surrounded by two 2-pmpe ligands and two perchlorate ions []. Magnetic studies indicate a very weak intermolecular exchange interaction between the copper(II) ions. This weak interaction is attributed to the non-covalent interactions (hydrogen bonds and π-π stacking) present in the crystal lattice, which mediate the magnetic exchange pathways between the copper(II) centers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


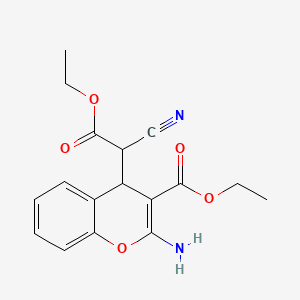

![Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo-](/img/structure/B1346045.png)
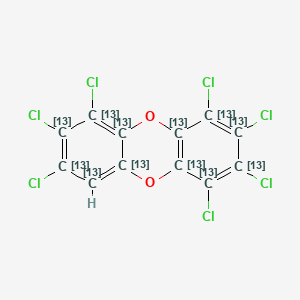
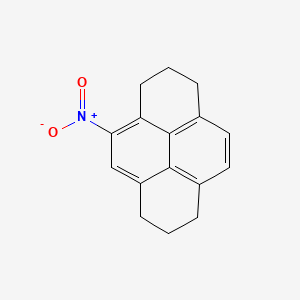


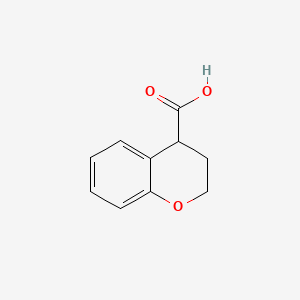
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
